REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][C:9]([CH3:14])([N+:11]([O-])=O)[CH3:10]>[Ni].C(O)C>[CH3:14][C:9]([NH2:11])([CH3:10])[CH2:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[Cl:1]
|
Name
|
1-(2-chlorophenyl)-2-methyl-2-nitropropane
|
Quantity
|
2.35 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CC(C)([N+](=O)[O-])C
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
was shaken under hydrogen gas (60 psig) for 3.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was then filtered
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
|
Smiles
|
CC(CC1=C(C=CC=C1)Cl)(C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |